
N-(4-(Cyanomethyl)phenyl)-2-(3,4-diethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Cyanomethyl)phenyl)-2-(3,4-diethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanomethyl group attached to a phenyl ring, which is further connected to a diethoxy-substituted phenyl acetamide moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Cyanomethyl)phenyl)-2-(3,4-diethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyanomethyl Intermediate: This step involves the reaction of 4-bromomethylbenzonitrile with a suitable base, such as sodium hydride, to form the cyanomethyl intermediate.
Coupling with Diethoxyphenyl Acetic Acid: The cyanomethyl intermediate is then coupled with 3,4-diethoxyphenyl acetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.
Purification Techniques: Utilizing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Cyanomethyl)phenyl)-2-(3,4-diethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-(Cyanomethyl)phenyl)-2-(3,4-diethoxyphenyl)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(Cyanomethyl)phenyl)-2-(3,4-diethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(Cyanomethyl)phenyl)-2-(3,4-dimethoxyphenyl)acetamide: Similar structure with dimethoxy substitution instead of diethoxy.
N-(4-(Cyanomethyl)phenyl)-2-(3,4-dihydroxyphenyl)acetamide: Similar structure with dihydroxy substitution.
Properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(3,4-diethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H22N2O3/c1-3-24-18-10-7-16(13-19(18)25-4-2)14-20(23)22-17-8-5-15(6-9-17)11-12-21/h5-10,13H,3-4,11,14H2,1-2H3,(H,22,23) |
InChI Key |
CYLFPZWWHKIFSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC#N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


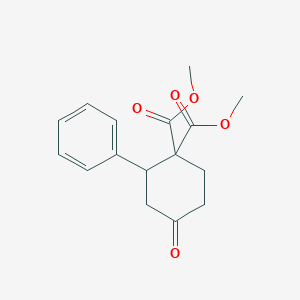
![N-[2-methyl-4-nitro-5-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B11503985.png)
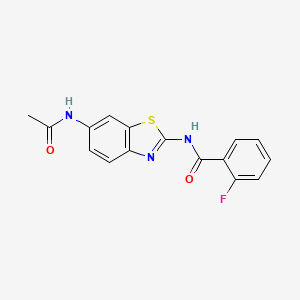
![5-(Propan-2-yloxy)-5-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B11503997.png)
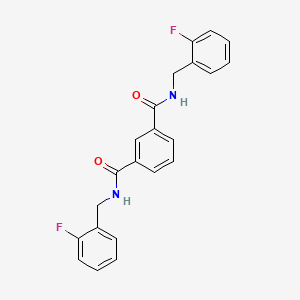
![2-{[7-(4-tert-butylbenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11504012.png)
![3,4-diamino-N,N'-bis(4-chlorophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11504034.png)
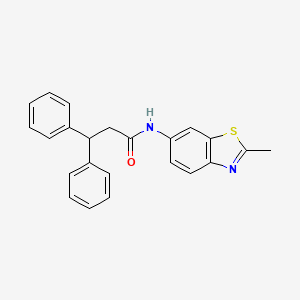
![{[4-(Ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B11504043.png)
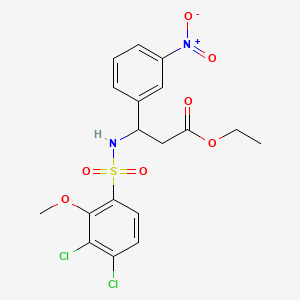
![N-(4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-3-phenyl-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide](/img/structure/B11504050.png)

![9,9-dimethyl-12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11504056.png)
![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11504071.png)
